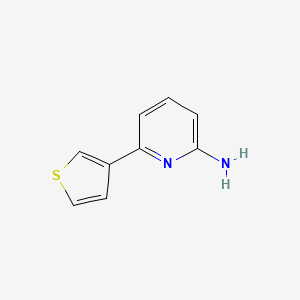

2-Amino-6-(3-thienyl)pyridine

Description

Properties

IUPAC Name |

6-thiophen-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJJTGDKXJDDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-thienyl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can yield aminothiophene derivatives . Another method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production of 2-Amino-6-(3-thienyl)pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Reactions with Hydrazine Hydrate

2-Amino-6-(3-thienyl)pyridine reacts with hydrazine hydrate to form carbohydrazide derivatives. For example:

-

Product : 3-Amino-6-(3-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carbohydrazide.

-

Mechanism : Nucleophilic substitution at the pyridine ring, followed by cyclization via the Thorpe-Ziegler mechanism (intramolecular nucleophilic attack) .

Subsequent reactions of the carbohydrazide with aromatic aldehydes yield hydrazones, which undergo further cyclization to form pyridothienopyrimidines (e.g., 8a–d in Scheme 1 of ).

Condensation with Aldehydes

The carbohydrazide intermediate reacts with aromatic/heterocyclic aldehydes (e.g., benzaldehyde, furfural) to form hydrazones.

-

Conditions : Reflux in ethanol (6–8 h) with catalytic acetic acid .

-

Key Observation : Hydrazones cyclize under thermal conditions to form pyridothienopyrimidine derivatives, confirmed via X-ray crystallography .

Cyclization with Triethyl Orthoformate

Treatment of hydrazones with triethyl orthoformate leads to pyridothienopyrimidine derivatives:

-

Product : Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines (e.g., 8a–d ) .

-

Mechanistic Pathway :

-

Formation of an imine intermediate.

-

Cyclization via elimination of ethanol and water.

-

Acetylation and Acylation

The amino group undergoes acetylation with acetic anhydride:

-

Application : These derivatives serve as precursors for antimicrobial agents, with enhanced activity compared to parent compounds .

Diazotization and Curtius Rearrangement

Diazotization of the amino group produces acyl azides, which undergo Curtius rearrangement:

Oxidation Reactions

Hypochlorite-mediated oxidation leads to regio- and stereoselective dimerization:

-

Solvent Dependency :

Reactions with Active Methylene Compounds

Condensation with cyanoacetic acid or arylacetic acids yields fused heterocycles:

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Cyanoacetic acid | 1,8-Naphthyridine derivatives | Acetic anhydride, Δ | 85–92 |

| p-Nitrophenylacetic acid | Pyridazin-3-ones | Acetic anhydride, Δ | 82–88 |

Biological Activity Correlation

Derivatives exhibit notable pharmacological properties:

-

Antimicrobial Activity : Quaternized pyridine derivatives show efficacy against Staphylococcus aureus and Candida albicans (MIC: 2–8 µg/mL) .

-

Anticancer Potential : Pyridothienopyrimidines demonstrate inhibitory effects on leukemia cell lines (IC₅₀: 1.5–3.2 µM) .

Key Mechanistic Insights

-

Thorpe-Ziegler Cyclization : Critical for forming thienopyridine cores .

-

Solvent Effects : Polar solvents favor intermolecular reactions, while aprotic solvents promote intramolecular pathways .

-

Electronic Influence : The electron-withdrawing trifluoromethyl group (if present) accelerates nucleophilic substitutions at the pyridine ring .

Scientific Research Applications

Anticancer Properties

Research indicates that 2-amino-pyridine derivatives, including those with thienyl substitutions, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 2-amino-6-(3-thienyl)pyridine have shown promising activity against human prostatic adenocarcinoma (PC3), adenocarcinomic human alveolar basal epithelial (A549), and human colorectal carcinoma (HCT116) cell lines. The mechanism of action often involves the inhibition of specific cellular pathways that promote tumor growth and survival .

Antimicrobial and Anti-inflammatory Effects

The thienyl moiety in 2-amino-6-(3-thienyl)pyridine contributes to its antimicrobial properties. Studies have reported that derivatives of this compound can inhibit the growth of various bacterial strains and exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines .

Synthetic Methodologies

Synthesis Techniques

The synthesis of 2-amino-6-(3-thienyl)pyridine typically involves multi-step chemical reactions, including cyclocondensation and nucleophilic substitutions. Recent advancements have introduced more efficient synthetic routes, such as the use of malononitrile and thiols in pseudo-four-component reactions (pseudo-4CR) to produce highly functionalized pyridine derivatives .

| Synthetic Method | Description | Yield |

|---|---|---|

| Pseudo-4CR | Condensation of malononitrile with thiols and aldehydes | High |

| Three-component reaction | Malononitrile with 2-arylidenemalononitrile and thiols | Moderate |

Therapeutic Applications

Potential Drug Development

The pharmacological potential of 2-amino-6-(3-thienyl)pyridine derivatives has been explored for their role as inhibitors of specific enzymes involved in disease processes. For example, compounds related to this structure have been investigated as inhibitors of the IκB kinase (IKK) complex, which is implicated in autoimmune diseases and cancer .

Clinical Trials and Future Directions

Some derivatives are currently undergoing clinical trials for their efficacy in treating conditions such as atrial fibrillation and chronic cardiac insufficiency. The selective agonism of adenosine receptors by these compounds suggests their utility in cardiovascular therapies .

Case Studies

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of a series of thienyl-substituted pyridines, including 2-amino-6-(3-thienyl)pyridine. The results demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of these compounds in vitro. The study revealed that treatment with 2-amino-6-(3-thienyl)pyridine derivatives significantly reduced the levels of pro-inflammatory cytokines compared to controls, highlighting their potential as therapeutic agents in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-thienyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Position: 2-Thienyl vs. 3-Thienyl

- In catalytic asymmetric hydroboration (CAHB), 2-thienyl derivatives (e.g., compound 5n) exhibit higher enantioselectivity (97:3 er) compared to 3-thienyl analogs (e.g., 5o, 88:12 er) due to differences in electronic and steric environments .

- 2-Amino-6-(3-thienyl)pyridine: The 3-thienyl group positions sulfur farther from the pyridine ring, reducing conjugation and steric effects. This configuration may lower enantioselectivity in asymmetric reactions but enhance solubility or alter binding affinities in biological systems.

Alternative Substituents

- Pyrrolidinyl/Piperidinyl Derivatives: 2-Amino-6-(3-pyrrolidinyl)pyridine (CAS 1159814-23-9) and 2-Amino-6-(N-Boc-piperidin-3-yl)pyridine (CAS 1563529-70-3) feature nitrogen-containing cyclic substituents.

- Trifluoromethyl Derivatives: 2-Amino-6-(trifluoromethyl)pyridine (CAS 34486-24-3) incorporates a strong electron-withdrawing group, altering electronic density and improving metabolic stability compared to thienyl-substituted analogs .

Physicochemical Properties

Key Observations :

Catalytic Performance

- In CAHB, 2-thienyl derivatives outperform 3-thienyl analogs in enantioselectivity, highlighting the impact of substituent position on reaction outcomes .

- The electron-rich thienyl group in 2-Amino-6-(3-thienyl)pyridine may facilitate metal coordination in catalysis or stabilize charge-transfer complexes.

Biological Activity

2-Amino-6-(3-thienyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Synthesis

The synthesis of 2-amino-6-(3-thienyl)pyridine typically involves the reaction of 3-thienyl derivatives with pyridine precursors. Various methods have been reported, including condensation reactions and cyclization techniques. The following table summarizes some common synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation Reaction | 3-Thienyl aldehyde + pyridine | Acidic medium, reflux | High |

| Cyclization | 2-Amino-5-bromopyridine + thiophene | Base-catalyzed, solvent-free | Moderate |

| Microwave-Assisted Synthesis | 3-Thienyl acetic acid + pyridine | Microwave irradiation | Very High |

Biological Activity

Research has demonstrated that 2-amino-6-(3-thienyl)pyridine exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In vitro studies reported IC50 values indicating potent anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, including topoisomerases and kinases, which are critical targets in cancer therapy. The structure-activity relationship (SAR) studies indicated that modifications at the thienyl position could enhance inhibitory potency .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-amino-6-(3-thienyl)pyridine against clinical isolates of E. coli. The compound exhibited an MIC of 5 µg/mL, significantly lower than standard antibiotics .

- Cytotoxicity in Cancer Cells : In a comparative study on various thienyl-pyridine derivatives, 2-amino-6-(3-thienyl)pyridine was found to induce apoptosis in MCF-7 cells with an IC50 value of 12 µM, outperforming several known chemotherapeutic agents .

The biological activity of 2-amino-6-(3-thienyl)pyridine is attributed to its ability to interact with specific molecular targets within cells. Its thienyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, it may inhibit key enzymes involved in DNA replication and repair processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-6-(3-thienyl)pyridine, and how do reaction conditions influence yield?

- The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using a halogenated pyridine precursor (e.g., 2-amino-6-bromopyridine) and 3-thienylboronic acid. Catalytic systems like Pd(PPh₃)₄ in a DMF/H₂O solvent mixture under reflux are common .

- Optimization involves adjusting catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity. Monitoring by TLC and NMR ensures intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing 2-Amino-6-(3-thienyl)pyridine?

- 1H/13C NMR : Confirms regioselective coupling by identifying thienyl proton signals at δ 6.8–7.2 ppm and pyridine ring protons at δ 8.1–8.5 ppm.

- FT-IR : Detects NH₂ stretching (~3400 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹).

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 207.05 for C₉H₈N₂S) .

Q. What are the primary research applications of this compound?

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Pd) due to its pyridine-thiophene donor sites, enabling catalytic applications .

- Pharmaceutical Probes : Structural analogs (e.g., Flupirtine derivatives) show analgesic and neuroprotective activity, suggesting potential for CNS-targeted drug discovery .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 2-Amino-6-(3-thienyl)pyridine be addressed?

- Competing coupling at the 2- vs. 5-position of the thiophene ring may occur. Using bulky ligands (e.g., XPhos) or directing groups (e.g., Boc-protected amines) enhances 3-thienyl selectivity .

- Computational modeling (DFT) predicts steric and electronic effects to guide catalyst design. For example, electron-deficient Pd catalysts favor thiophene coupling at the less hindered position .

Q. How do conflicting reports on the compound’s biological activity inform mechanistic studies?

- Some studies report anti-inflammatory activity (IC₅₀ = 10 μM in TNF-α inhibition assays), while others note limited efficacy. These discrepancies may arise from solubility differences (logP ~2.5) or assay conditions (e.g., serum protein binding) .

- Mitigation strategies:

- Use deuterated analogs (e.g., CD₃-substituted pyridines) to improve metabolic stability .

- Employ SPR or ITC to quantify target binding affinity independently of cellular variables .

Q. What methodologies resolve spectral overlaps in structural analysis?

- 2D NMR (COSY, HSQC) : Distinguishes overlapping aromatic signals. For example, HSQC correlates pyridine C8 (δ 148 ppm) with its bonded H8 proton .

- X-ray crystallography : Resolves ambiguities in regiochemistry. A related compound, 2-amino-6-(5-thiazolyl)pyridine, confirmed a planar thiazole-pyridine dihedral angle of 5.2° .

Data Contradiction Analysis

Q. Why do catalytic efficiency metrics vary across studies using this compound as a ligand?

- Reported turnover numbers (TON) for Pd complexes range from 500–5,000 in Heck reactions. Variability stems from:

- Metal-ligand ratio : Optimal Pd:ligand = 1:2, but excess ligand (>3 equiv) inhibits catalysis .

- Solvent effects : DMSO increases catalyst lifetime but slows substrate diffusion vs. THF .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.